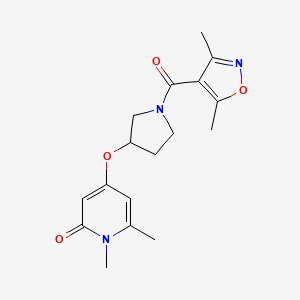

4-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

This compound is a heterocyclic derivative featuring a pyridin-2-one core substituted with a pyrrolidin-3-yloxy group linked to a 3,5-dimethylisoxazole-4-carbonyl moiety. The isoxazole ring confers metabolic stability, while the pyridin-2-one group may enhance solubility and hydrogen-bonding interactions. Synthesis likely involves multi-step reactions, including nucleophilic substitution and carbonyl coupling, analogous to methods described for related heterocycles .

Properties

IUPAC Name |

4-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-10-7-14(8-15(21)19(10)4)23-13-5-6-20(9-13)17(22)16-11(2)18-24-12(16)3/h7-8,13H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKZCCPAKXXCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and comparative analyses with structurally similar compounds.

Structural Overview

The compound features several key structural components:

- Pyrrolidine ring : Known for its role in various biological activities.

- 3,5-Dimethylisoxazole moiety : This group has been identified as a bioisostere for acetyl-lysine, influencing interactions with bromodomains.

- Pyridine core : Provides stability and potential interactions with biological targets.

Preliminary studies suggest that the compound may function as an inhibitor of deubiquitylating enzymes, which are crucial in regulating protein degradation pathways. By inhibiting these enzymes, the compound could potentially influence cellular signaling and contribute to therapeutic effects in diseases such as cancer.

Anti-inflammatory and Antimicrobial Properties

Compounds with similar structural features have demonstrated anti-inflammatory and antimicrobial activities. It is hypothesized that this compound may exhibit analogous effects due to its structural characteristics. For instance, the 3,5-dimethylisoxazole has been linked to anti-inflammatory properties through its ability to inhibit specific bromodomains involved in inflammatory responses .

Inhibition of Bromodomain Interactions

A study highlighted that 3,5-dimethylisoxazoles act as competitive inhibitors for bromodomain-histone interactions. The research demonstrated that derivatives of this moiety could effectively displace acetylated histone-mimicking peptides from bromodomains, suggesting potential applications in epigenetic regulation and cancer therapy .

Comparative Analysis with Similar Compounds

A comparison of structurally related compounds reveals varying degrees of biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,5-Dimethylisoxazole | Isoxazole ring | Anti-inflammatory |

| Pyrrolidine derivatives | Pyrrolidine ring | Neuroprotective |

| Thiazolidinone derivatives | Thiazole ring | Antidiabetic |

The unique combination of the isoxazole and pyrrolidine structures in the target compound may enhance its therapeutic efficacy compared to simpler analogs .

The synthesis of 4-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multi-step reactions that capitalize on the reactivity of its functional groups. The thioether bond can undergo oxidation, while the ester group is susceptible to hydrolysis under varying conditions. These chemical properties facilitate further derivatization and optimization for desired biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from recent literature (Table 1). Key differentiating factors include heterocyclic core variations, substituent effects, and physicochemical properties.

Table 1: Structural and Functional Comparison of Heterocyclic Derivatives

| Compound Name | Core Structure | Key Substituents/Functional Groups | Melting Point (°C) | IR Peaks (cm⁻¹) | Yield (%) |

|---|---|---|---|---|---|

| 4-((1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (Target Compound) | Pyridin-2-one | Isoxazole-carbonyl, pyrrolidinyloxy, methyl groups | Not reported | Not reported | Not reported |

| 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-... (Compound A) | Pyrazol-3-one/Pyrimidine | Nitrophenyl, thioxo, cyano | 190.9 | 2188 (CN), 1308 (C=S), 1380 (NO₂) | 79 |

| 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-... (4i) | Pyrimidin-2-one | Tetrazolyl, coumarin, phenyl | Not reported | Not reported | Not reported |

| 1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-... (4j) | Pyrazol-3-one/Pyrimidine | Coumarin, thioxo, tetrazolyl | Not reported | Not reported | Not reported |

Key Observations:

Heterocyclic Core Diversity :

- The target compound’s pyridin-2-one core differs from the pyrazol-3-one and pyrimidine cores in analogs . Pyridin-2-one offers a planar structure conducive to π-π stacking, whereas pyrazol-3-one derivatives (e.g., Compound A) exhibit tautomerism, affecting electronic properties .

Substituent Effects :

- The isoxazole-carbonyl group in the target compound may enhance metabolic stability compared to the thioxo (C=S) and nitrophenyl groups in Compound A, which introduce electronegative and redox-sensitive moieties .

- The pyrrolidinyloxy linker in the target compound could improve solubility relative to the tetrazolyl groups in compounds 4i and 4j, which are more polar but prone to metabolic oxidation .

Spectroscopic and Physical Properties: Compound A’s IR spectrum reveals distinct C≡N (2188 cm⁻¹) and NO₂ (1380 cm⁻¹) stretches, absent in the target compound, which would instead show isoxazole C=O (~1700 cm⁻¹) and pyridinone C=O (~1650 cm⁻¹) bands . The target compound’s melting point is unreported, but analogs with similar substituents (e.g., methyl groups) typically exhibit lower melting points due to reduced crystallinity compared to nitro- or cyano-substituted derivatives .

Synthetic Efficiency :

- Compound A achieved a 79% yield via cyclocondensation, whereas the target compound’s synthesis (unreported) may require more complex steps, such as stereoselective pyrrolidine functionalization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling the pyrrolidin-3-yloxy moiety with the 3,5-dimethylisoxazole-4-carbonyl group via amide bond formation. Reaction optimization can be guided by methods for analogous heterocyclic systems, such as using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen . Metal-mediated rearrangements (e.g., carbonyl-based catalysis) may enhance regioselectivity, as demonstrated in pyrimidine synthesis . Monitor intermediates via TLC or LC-MS, and optimize solvent polarity (e.g., THF vs. DCM) to improve yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve stereochemistry and confirm substituent positions (e.g., pyrrolidine oxygenation, methyl group integration) .

- HRMS : Validate molecular formula and detect isotopic patterns.

- FT-IR : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and isoxazole ring vibrations .

- X-ray crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks .

Q. How can hydrolytic stability be assessed under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C. Use HPLC to monitor degradation products over 24–72 hours. Compare half-life (t½) to structurally similar compounds, such as pyridin-2-ones with labile ester linkages, to identify stabilizing modifications (e.g., steric hindrance near the carbonyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Systematically evaluate variables such as:

- Assay conditions (e.g., cell line variability, serum concentration) using split-plot experimental designs .

- Compound purity : Verify via orthogonal methods (HPLC, NMR) to exclude confounding impurities .

- Metabolic stability : Compare in vitro vs. in vivo results using liver microsome assays .

Q. What computational strategies predict target interactions and selectivity?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding to kinase domains or GPCRs, focusing on the isoxazole-pyrrolidine scaffold’s steric and electronic complementarity.

- MD simulations : Assess conformational flexibility in aqueous vs. lipid bilayer environments .

- QSAR : Correlate substituent variations (e.g., methyl groups) with activity using datasets from analogs like pyrazol-3-carboxylates .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer : Adopt a split-split-plot design :

- Main plots : Vary core scaffolds (e.g., pyridin-2-one vs. pyrimidine).

- Subplots : Modify substituents (e.g., isoxazole methyl groups).

- Sub-subplots : Test biological activity across multiple assays (e.g., enzyme inhibition, cytotoxicity). Use ANOVA to identify significant interactions.

Q. What methodologies assess environmental fate and ecotoxicological risks?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL :

- Abiotic studies : Measure logP, soil sorption (Kd), and photodegradation rates.

- Biotic studies : Use microcosms to track bioaccumulation in Daphnia or algae.

- Multi-level impact analysis : Compare cellular (e.g., cytotoxicity) vs. ecosystem-level effects (e.g., nutrient cycling disruption).

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across literature?

- Methodological Answer :

- Standardize protocols : Use USP-type shake-flask methods with controlled temperature/pH.

- Compare with analogs : Reference solubility trends from pyridin-2-ones with similar logP values (e.g., 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one, logP ~1.2) .

- Ternary phase diagrams : Identify co-solvents (e.g., PEG-400) that enhance solubility without precipitation .

Experimental Design Tables

| Parameter | Options | Rationale |

|---|---|---|

| Synthetic Route | Amide coupling, Metal-mediated | Balance yield vs. regioselectivity |

| Stability Testing | pH 1.2 (gastric), pH 7.4 (physio) | Simulate in vivo conditions |

| SAR Variables | Core scaffold, Methyl substituents | Isolate steric/electronic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.